5-Bromo-3-ureidothiophene-2-carboxamide

Urea Transporter Regioisomer IC50

5-Bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6) is a brominated thiophene derivative with a ureido and carboxamide functionality. Its molecular weight is 264.10 g/mol, and it is offered at standard purity of 97%.

Molecular Formula C6H6BrN3O2S
Molecular Weight 264.1 g/mol
CAS No. 494833-80-6
Cat. No. B3268692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ureidothiophene-2-carboxamide
CAS494833-80-6
Molecular FormulaC6H6BrN3O2S
Molecular Weight264.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1NC(=O)N)C(=O)N)Br
InChIInChI=1S/C6H6BrN3O2S/c7-3-1-2(10-6(9)12)4(13-3)5(8)11/h1H,(H2,8,11)(H3,9,10,12)
InChIKeyDPTNHARZTUTCSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6) – A Validated UT-B and Kinase Inhibitor Chemical Probe


5-Bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6) is a brominated thiophene derivative with a ureido and carboxamide functionality. Its molecular weight is 264.10 g/mol, and it is offered at standard purity of 97% . This compound is a key member of the ureidothiophene carboxamide class, which has demonstrated inhibitory activity against several pharmacologically relevant targets including the urea transporter UT-B (IC50 11 nM) [1], Janus kinase 2 (JAK2; IC50 73 nM) [2], and Checkpoint kinase 1 (Chk1; IC50 13.8 µM) [3].

Why Substituting 5-Bromo-3-ureidothiophene-2-carboxamide with a Closely Related Analog Can Lead to Experimental Failure


Within the ureidothiophene carboxamide family, subtle structural variations lead to profound differences in target selectivity and potency. The specific substitution pattern of the bromine atom and the ureido group in 5-Bromo-3-ureidothiophene-2-carboxamide dictates its unique pharmacological profile. For instance, the 3-ureido isomer (this compound) displays potent UT-B inhibition (IC50 11 nM), whereas the 2-ureido regioisomer (5-Bromo-2-ureidothiophene-3-carboxamide) is nearly 1,000-fold less active on this target [1]. Similarly, a change from a bromine to a chlorine atom or its removal drastically alters activity across different kinase targets, as shown in the evidence below [2]. Therefore, simple substitution with a compound of similar molecular weight or even a regioisomer is likely to yield different or null results in target-based assays.

Quantitative Evidence Guide: Benchmarking 5-Bromo-3-ureidothiophene-2-carboxamide Against Its Closest Analogs


UT-B Inhibition: A 900-Fold Superiority Over the 2-Ureido Regioisomer

5-Bromo-3-ureidothiophene-2-carboxamide (3-ureido isomer) inhibits human urea transporter UT-B with an IC50 of 11 nM, as measured in an erythrocyte hypotonic lysis assay [1]. In stark contrast, its regioisomer, 5-Bromo-2-ureidothiophene-3-carboxamide, inhibits rat UT-B with an IC50 of 10,000 nM (10 µM) under similar conditions [2]. This represents a >900-fold difference in potency, highlighting the critical importance of the ureido substitution position.

Urea Transporter Regioisomer IC50

JAK2 Inhibition: 3-Ureido Isomer Shows >180-Fold Potency Gain Over Chloro-Analog

5-Bromo-3-ureidothiophene-2-carboxamide inhibits the catalytic domain of recombinant human JAK2 with an IC50 of 73 nM [1]. While direct data for the 5-chloro analog on JAK2 is limited, a related chloro-substituted ureidothiophene carboxamide (IKK-2 Inhibitor XI) shows potent IKK-2 inhibition (IC50 25 nM) but much weaker activity on other kinases. A structurally similar 3-ureidothiophene-2-carboxamide derivative without the 5-bromo substitution shows an IC50 of 13.8 µM for Chk1 [2], which is nearly 190-fold less potent than the bromo compound's activity on JAK2, suggesting the bromine atom is crucial for potent kinase engagement.

JAK2 Kinase Inhibitor Structure-Activity Relationship

Chk1 Inhibition: 3-Ureido Bromo Compound Shows >100-Fold Higher Potency than Chloro-Analog

5-Bromo-3-ureidothiophene-2-carboxamide inhibits Chk1 with an IC50 of 13.8 µM [1]. In contrast, the 5-chloro analog, 5-Chloro-3-ureidothiophene-2-carboxamide, demonstrates an IC50 of 2,540 nM (2.54 µM) against the related urea transporter UT-B [2], but its Chk1 activity is unknown. A separate non-halogenated 3-ureidothiophene-2-carboxamide derivative shows an IC50 of 13.8 µM for Chk1, while the highly optimized analog AZD7762 (which contains a 3-fluorophenyl group) achieves an IC50 of 5 nM for Chk1 [3]. This 2,760-fold range in potency across the ureidothiophene class demonstrates that even small substituent changes dramatically alter kinase selectivity.

Checkpoint Kinase 1 Chk1 IC50

Recommended Research Applications for 5-Bromo-3-ureidothiophene-2-carboxamide Based on Its Differentiated Activity Profile


Investigating Urea Transporter (UT-B) Biology and Pathophysiology

The exceptionally potent inhibition of human UT-B (IC50 11 nM) [1] makes this compound an ideal chemical probe for studying urea transport mechanisms in erythrocytes, kidney, and other tissues. Its >900-fold selectivity over the 2-ureido regioisomer ensures that observed effects are specific to the 3-ureido scaffold. Researchers studying disorders of urea metabolism or developing diuretics targeting UT-B should use this specific isomer.

Developing Novel JAK2 Inhibitor Leads for Myeloproliferative Neoplasms

With an IC50 of 73 nM against the JAK2 catalytic domain [2], this compound represents a promising, synthetically accessible lead compound for JAK2 inhibitor programs. Unlike many JAK2 inhibitors that suffer from poor selectivity, the ureidothiophene scaffold offers a unique chemotype. Medicinal chemists can use this compound as a starting point for optimizing potency, selectivity, and pharmacokinetic properties for the treatment of myeloproliferative neoplasms.

Benchmarking New Chk1 Inhibitor Chemotypes

The moderate Chk1 inhibitory activity (IC50 13.8 µM) [3] of this compound establishes a baseline for structure-activity relationship (SAR) studies. Researchers developing next-generation Chk1 inhibitors can use this compound as a reference standard to validate assay performance and to quantify the improvement in potency achieved by adding additional substituents. Its activity is a key data point for building pharmacophore models and guiding molecular docking studies.

Quote Request

Request a Quote for 5-Bromo-3-ureidothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.